2-(4-Nitrophenyl)acetohydrazide

Catalog No.
S707213
CAS No.
6144-81-6
M.F
C8H9N3O3
M. Wt
195.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)acetohydrazide

CAS Number

6144-81-6

Product Name

2-(4-Nitrophenyl)acetohydrazide

IUPAC Name

2-(4-nitrophenyl)acetohydrazide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

InChI

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)

InChI Key

JFONGQRKKZPXLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-]
  • Building Block for Organic Synthesis

    Due to its functional groups, 2-(4-Nitrophenyl)acetohydrazide can act as a building block in the synthesis of more complex organic molecules. Its presence of an aromatic nitro group and a hydrazide moiety allows for further chemical transformations, potentially leading to diverse applications in various fields. [Source: ChemDiv - ]

  • Screening Compound in Biological Studies

    This compound has been included in libraries of screening compounds used for identifying potential leads in drug discovery efforts. These libraries contain a diverse range of chemicals that can be tested against specific biological targets, such as enzymes or receptors, to identify potential drug candidates. [Source: Hit2Lead - ]

2-(4-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C₈H₉N₃O₃. It features a hydrazide functional group attached to a 4-nitrophenylacetyl moiety. This compound is characterized by its yellow crystalline form and is known for its diverse chemical reactivity and potential biological activity. The presence of the nitro group significantly influences its chemical properties, making it a subject of interest in both synthetic chemistry and pharmacology.

, including:

  • Reduction: The nitro group can be reduced to an amine, which alters the compound's reactivity and biological properties.
  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazone derivatives, expanding its application in medicinal chemistry.
  • Hydrolysis: In aqueous environments, it may hydrolyze, affecting its stability and reactivity in biological systems .

Research indicates that 2-(4-Nitrophenyl)acetohydrazide exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures display antibacterial properties against various strains, including Gram-positive bacteria like Staphylococcus aureus.
  • Anticancer Properties: Similar derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects: Some derivatives of hydrazides have been reported to possess anti-inflammatory properties, indicating a broader therapeutic potential .

The synthesis of 2-(4-Nitrophenyl)acetohydrazide can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-nitrophenylacetic acid with hydrazine hydrate in the presence of a catalyst under reflux conditions.
    • Yielding the target compound after purification through recrystallization from ethanol.
  • Alternative Routes:
    • Utilizing different starting materials such as 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in an ethanol-water mixture .
  • Microwave-Assisted Synthesis:
    • Employing microwave irradiation to enhance reaction rates and yields for the synthesis of hydrazone derivatives from 2-(4-Nitrophenyl)acetohydrazide .

2-(4-Nitrophenyl)acetohydrazide finds applications in various fields:

  • Pharmaceutical Industry: As a precursor for synthesizing bioactive compounds with antimicrobial and anticancer properties.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Analytical Chemistry: Serving as a reagent in various chemical assays due to its reactive functional groups .

Interaction studies involving 2-(4-Nitrophenyl)acetohydrazide focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively the compound penetrates cellular membranes can inform its bioavailability and therapeutic efficacy.
  • Synergistic Effects: Studying combinations with other drugs to evaluate enhanced efficacy or reduced toxicity profiles in therapeutic applications .

Several compounds share structural similarities with 2-(4-Nitrophenyl)acetohydrazide, each exhibiting unique properties:

Compound NameStructure OverviewUnique Properties
2-(2-Nitrophenyl)acetohydrazideSimilar acetohydrazide frameworkDifferent nitro positioning affects reactivity
N'-[(4-Nitrophenyl)methylidene]hydrazineContains a hydrazone linkageExhibits enhanced anticancer activity
2-(3-Nitrophenyl)acetohydrazideAnother positional isomerVariations in biological activity compared to 2-(4-)
2-Amino-5-nitrophenylacetohydrazideContains an amino groupPotentially different pharmacological profiles

These compounds highlight the diversity of hydrazides and their potential applications across medicinal chemistry and related fields.

XLogP3

0.4

Other CAS

6144-81-6

Wikipedia

2-(4-nitrophenyl)acetohydrazide

Dates

Modify: 2023-08-15

Explore Compound Types